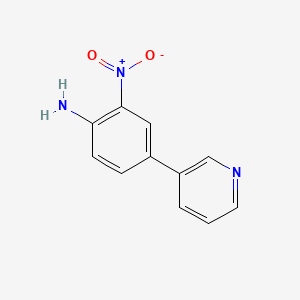
4-(吡啶-3-基)-2-硝基苯胺
描述
Synthesis Analysis
While specific synthesis methods for “4-(Pyridin-3-yl)-2-nitroaniline” are not available, pyridine derivatives can be synthesized through various methods. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .科学研究应用
分子连接中的电子传输
4-(吡啶-3-基)-2-硝基苯胺及其衍生物在分子电子学领域发挥着重要作用。Huang 等人 (2018) 的一项研究探讨了硝基侧基对单分子连接中吡啶基分子的电导率的影响。这项研究对于理解分子电子学中的电子传输机制至关重要,其中 4-(吡啶-3-基)-2-硝基苯胺可以通过其分子结构影响电子流 (Huang 等人,2018)。
异金属链中的磁性
该化合物的衍生物也用于异金属链的合成。例如,Wang 等人 (2017) 在 LnIII-CoII 异金属链的形成中使用了一种衍生物,这对于研究 2p-3d-4f 化合物中的磁性及其相互作用非常重要 (Wang 等人,2017)。
自由基的研究
Rajadurai 等人 (2003) 的研究重点是基于吡啶的硝氧自由基,其中 4-(吡啶-3-基)-2-硝基苯胺的衍生物发挥了至关重要的作用。这项研究提供了对这些自由基的分子基态和电子自旋共振的见解,这些见解在有机磁性和自由基化学等领域至关重要 (Rajadurai 等人,2003)。
抗病毒研究
在药物化学领域,4-(吡啶-3-基)-2-硝基苯胺的衍生物用于合成具有潜在抗病毒特性的化合物。Shabunina 等人 (2021) 合成了具有该化合物 4-硝基苯基类似物的新型三嗪,并评估了它们对痘苗病毒的活性,显示出有希望的特性 (Shabunina 等人,2021)。
缩合反应中的机理
Dabrowska 等人 (2009) 探讨了对硝基苯胺(一种衍生物)在三组分缩合反应中的机理的理解。这项研究极大地促进了具有在各种医疗领域潜在应用的化合物的合成 (Dabrowska 等人,2009)。
发光传感器
Zhang 等人 (2018) 报道了由涉及 4-(吡啶-3-基)-2-硝基苯胺衍生物的混合二羧酸配体构建的 Ln-MOF。这些材料用作选择性多响应发光传感器,表明该化合物在开发先进传感材料中的效用 (Zhang 等人,2018)。
高能材料
Ma 等人 (2018) 使用 4-(吡啶-3-基)-2-硝基苯胺的衍生物合成了基于吡啶的高能材料。他们的工作促进了具有高密度和良好的爆炸性能的材料的开发,这与高能材料领域相关 (Ma 等人,2018)。
未来方向
属性
IUPAC Name |
2-nitro-4-pyridin-3-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQSHAKHTVWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440363 | |
| Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)-2-nitroaniline | |
CAS RN |
167959-19-5 | |
| Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


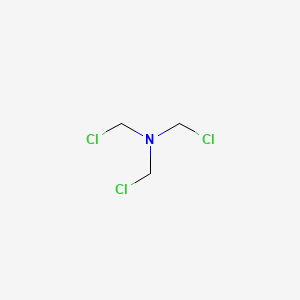

![(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3048326.png)
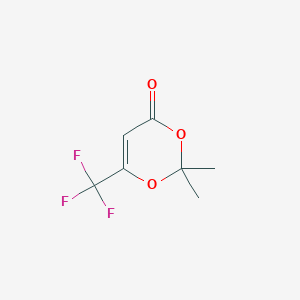
![4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate](/img/structure/B3048329.png)
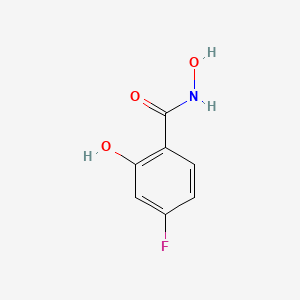

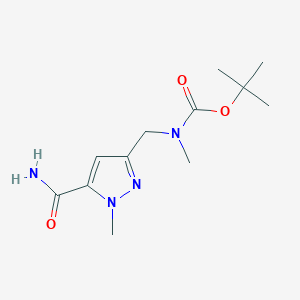
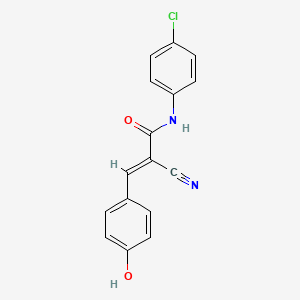
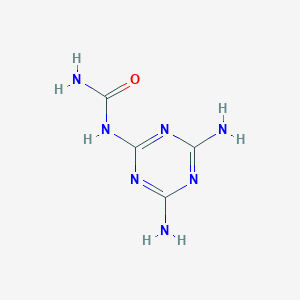


![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3048340.png)